8-Chloro Substitution for Antifungal Potency
Systematic SAR analysis of 8-substituted coumarins against the phytopathogenic fungus Valsa mali reveals that an 8-chloro substituent confers superior antifungal activity relative to other 8-position modifications [1]. While this 8-chloro coumarin acid is not directly the compound tested (the study examined 8-chloro coumarin and its ethyl ester), the critical role of the 8-chloro group is a class-level inference. This structural feature is a key determinant of potency, distinguishing 8-chloro analogs from unsubstituted or alternatively substituted coumarin-3-carboxylic acids.
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | Not directly measured; 8-chloro coumarin EC50 = 0.085 mmol/L |
| Comparator Or Baseline | Ethyl 8-chloro-coumarin-3-carboxylate EC50 = 0.078 mmol/L; 8-substituted coumarins (methyl, isopropyl, tert-butyl, allyl, phenyl) exhibited varied but generally higher EC50 values against V. mali [1] |
| Quantified Difference | The 8-chloro derivatives are among the most potent in the series; EC50 values are < 0.1 mmol/L. This contrasts with less active 8-substituents. |
| Conditions | In vitro antifungal assay against Valsa mali; mycelial growth inhibition. |
Why This Matters
The 8-chloro group is a crucial pharmacophoric element; procurement of 8-chloro-2-oxo-2H-chromene-3-carboxylic acid is justified for projects targeting improved antifungal leads, as opposed to using the unsubstituted chromene-3-carboxylic acid scaffold.
- [1] Zhang RR, et al. Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives. J Pestic Sci. 2018;43(2):88-95. View Source
